4-Chloro-7-chloromethylquinazoline

Medicinal Chemistry Synthetic Methodology Building Block

4-Chloro-7-chloromethylquinazoline is a versatile heterocyclic compound belonging to the quinazoline family, characterized by a core structure with a unique substitution pattern: a chloro group at the 4-position and a reactive chloromethyl group at the 7-position. This compound, with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol, is widely recognized as a crucial synthetic intermediate in medicinal chemistry.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Cat. No. B8298099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-chloromethylquinazoline
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCl)N=CN=C2Cl
InChIInChI=1S/C9H6Cl2N2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2
InChIKeyAFAKTNCRNSVBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 4-Chloro-7-chloromethylquinazoline: An Essential Heterocyclic Building Block for Advanced Synthesis


4-Chloro-7-chloromethylquinazoline is a versatile heterocyclic compound belonging to the quinazoline family, characterized by a core structure with a unique substitution pattern: a chloro group at the 4-position and a reactive chloromethyl group at the 7-position . This compound, with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol, is widely recognized as a crucial synthetic intermediate in medicinal chemistry . Its primary value lies in its dual reactive centers, which enable the selective and sequential introduction of diverse molecular fragments to construct more complex, biologically active quinazoline derivatives .

Why 4-Chloro-7-chloromethylquinazoline Is Not a Commodity: The Critical Role of the 7-Chloromethyl Handle


Attempting to replace 4-Chloro-7-chloromethylquinazoline with a generic or closely related analog, such as 4-chloro-7-methylquinazoline, is not feasible in many advanced synthetic applications due to a fundamental difference in reactivity. The 7-chloromethyl group acts as a highly versatile electrophilic 'handle' for nucleophilic substitution, enabling the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) at that position, often under mild conditions . This capability is absent in the simple 7-methyl analog, which is chemically inert at that site. Consequently, 4-Chloro-7-chloromethylquinazoline serves as a more advanced and strategically important intermediate for generating diverse libraries of 7-substituted quinazoline derivatives, whereas its 7-methyl counterpart is a terminal product or a far less flexible building block .

Quantitative Differentiation of 4-Chloro-7-chloromethylquinazoline: Evidence-Based Reasons to Prioritize This Building Block


Superior Synthetic Utility: High-Yield Nucleophilic Substitution at the 7-Chloromethyl Group

The 7-chloromethyl group in 4-chloro-7-chloromethylquinazoline enables high-yield nucleophilic substitution reactions that are not possible with the simpler 7-methyl analog (4-chloro-7-methylquinazoline) . As demonstrated in a representative aminolysis reaction, treatment with a saturated ethanolic ammonia solution yields a 7-aminomethyl-4-aminoquinazoline derivative in 77% yield . This transformation leverages the unique electrophilicity of the chloromethyl group, which is entirely absent in the 7-methyl analog, rendering the latter chemically inert at that position and unsuitable for generating 7-substituted derivatives .

Medicinal Chemistry Synthetic Methodology Building Block

Differentiated Physicochemical Properties Enabling Distinct Applications

The molecular structure of 4-Chloro-7-chloromethylquinazoline results in key physicochemical differences compared to its closest analog, 4-chloro-7-methylquinazoline . The presence of an additional chlorine atom in the target compound significantly increases its molecular weight and alters its lipophilicity (cLogP) and topological polar surface area (tPSA). These changes directly influence membrane permeability, solubility, and overall drug-likeness, providing a distinct set of properties for medicinal chemists to explore in lead optimization campaigns.

Physicochemical Analysis Drug Design Chemical Properties

Class-Level Evidence: 7-Substituted Quinazolines as Privileged Scaffolds in Kinase Inhibition

While no direct IC50 data is available for 4-Chloro-7-chloromethylquinazoline itself, its value is inferred from the proven activity of its 7-substituted quinazoline derivatives. Compounds within this class are established as potent kinase inhibitors, with documented IC50 values frequently in the low micromolar to nanomolar range against targets like EGFR, HER2, and PI3K-δ [1]. For instance, novel chloro methylquinazolinones (structurally related to the target compound) have demonstrated in-vitro PI3K-δ enzyme inhibition with an IC50 as low as 1.24 μM [1]. This class-level potency provides a strong rationale for procuring 4-Chloro-7-chloromethylquinazoline as a precursor to generate and screen new, potentially active analogs.

Kinase Inhibition Cancer Research Medicinal Chemistry

Optimal Application Scenarios for 4-Chloro-7-chloromethylquinazoline in Advanced Research


Strategic Synthesis of Diversified 7-Substituted Quinazoline Libraries

4-Chloro-7-chloromethylquinazoline is the ideal starting material for constructing focused libraries of 7-substituted quinazoline derivatives. The 7-chloromethyl group allows for high-yielding nucleophilic substitution with a variety of amines, alcohols, and thiols, as demonstrated by the 77% yield in the synthesis of a 7-aminomethyl analog . This is a capability that the 7-methyl analog cannot provide, making the target compound indispensable for structure-activity relationship (SAR) studies at the 7-position. Subsequent functionalization of the 4-chloro group can further expand the chemical diversity.

Medicinal Chemistry Programs Targeting Kinases and Other ATP-Binding Enzymes

This compound is a critical precursor for medicinal chemistry programs focused on developing novel kinase inhibitors. The quinazoline core is a well-established ATP-mimetic scaffold, and 7-substituted derivatives have shown potent inhibition of key cancer targets like PI3K-δ (IC50 ~ 1.24 µM for a related derivative) and HER2 . Researchers use 4-Chloro-7-chloromethylquinazoline to introduce diverse fragments at the 7-position, systematically optimizing for potency, selectivity, and drug-like properties [1].

Development of Novel Fluorescent Probes and Chemical Tools

Beyond pharmaceuticals, the dual reactive sites of 4-Chloro-7-chloromethylquinazoline make it a valuable scaffold for developing chemical biology tools. The 7-chloromethyl group can be used to conjugate the quinazoline core to fluorescent dyes, biotin, or solid supports, creating probes for target engagement studies, cellular imaging, or pull-down assays . This application leverages the synthetic versatility that distinguishes it from non-functionalized quinazoline analogs.

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